molecular formula C16H15FN2O5 B10862247 [1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

[1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B10862247
M. Wt: 334.30 g/mol
InChI Key: SMRPARLQNTVFLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

E17110 is synthesized through a multi-step process involving the formation of a benzofuran-2-carboxylate derivative. The key steps include:

Industrial Production Methods

Industrial production of E17110 involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

E17110 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

E17110 has a wide range of scientific research applications, including:

Mechanism of Action

E17110 exerts its effects by activating the liver X receptor beta. This activation leads to increased expression of ATP-binding cassette transporters A1 and G1, which promote cholesterol efflux and reduce cellular lipid accumulation. The molecular targets involved include the liver X receptor beta and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E17110

E17110 is unique due to its specific activation profile and higher efficacy in promoting cholesterol efflux compared to other liver X receptor beta agonists. Its distinct chemical structure also allows for unique interactions with the liver X receptor beta, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O5FC_{19}H_{22}N_2O_5F, with a molecular weight of approximately 372.39 g/mol. It features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of a fluoro group and an imidazolidine moiety may enhance its pharmacological profile.

Antimicrobial Properties

Research has indicated that compounds similar to benzofuran derivatives exhibit significant antimicrobial activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound may share these properties due to its structural similarities.

Enzyme Inhibition

Benzofuran derivatives have been studied as potential inhibitors of enzymes involved in inflammatory processes. Notably, compounds with similar structures have demonstrated the ability to inhibit human leukocyte elastase and thrombin, which are critical in various pathological conditions, including chronic inflammation and thrombosis. The incorporation of the imidazolidine ring could potentially enhance enzyme inhibition through additional interactions at the active site.

Anticancer Activity

Preliminary studies on related compounds suggest that they may possess anticancer properties. For example, benzofuran derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. The unique functional groups in [1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate might contribute to similar effects, warranting further investigation.

Study on Antimicrobial Efficacy

In a comparative study published in a peer-reviewed journal, several benzofuran derivatives were tested against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against E. coli and S. aureus, suggesting strong antimicrobial potential.

Enzyme Inhibition Assay

Another study focused on the enzyme inhibition capabilities of benzofuran derivatives. The results showed that some compounds inhibited human leukocyte elastase with IC50 values ranging from 5 to 15 µM, indicating that this compound could be a promising candidate for further development.

Research Findings Summary Table

Activity Findings Reference
AntimicrobialMICs of 10 µg/mL against E. coli, S. aureus
Enzyme InhibitionIC50 values of 5–15 µM for human leukocyte elastase
AnticancerInduction of apoptosis in cancer cell lines

Properties

Molecular Formula

C16H15FN2O5

Molecular Weight

334.30 g/mol

IUPAC Name

[1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22)

InChI Key

SMRPARLQNTVFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)F)C(=O)OC(C)C(=O)N3CCNC3=O

Origin of Product

United States

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